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molecular formula C11H9N3O2 B8340941 (2-Nitropyridin-3-yl)phenylamine

(2-Nitropyridin-3-yl)phenylamine

Cat. No. B8340941
M. Wt: 215.21 g/mol
InChI Key: HSBAXBJPTWDJFX-UHFFFAOYSA-N
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Patent
US08653089B2

Procedure details

A mixture of (2-nitropyridin-3-yl)phenylamine (6.75 mmol) in EtOAc (40 mL) was degassed with a stream of nitrogen prior to addition of 10% Pd/C (200 mg) and was stirred at RT under a hydrogen atmosphere for 16 h. The suspension was filtered and the filtrate was concentrated in vacuo. The resulting residue was purified by column chromatography (Si—PCC, gradient 0-10% MeOH in DCM) to afford the title compound as a white solid (520 mg, 42% over two steps). 1H NMR (CDCl3, 400 MHz): δ 7.92 (1H, dd, J=4.98, 1.64 Hz), 7.36 (1H, ddd, J=7.62, 1.65, 0.69 Hz), 7.26-7.20 (2H, m), 6.90-6.85 (1H, m), 6.78-6.73 (2H, m), 6.68 (1H, dd, J=7.61, 4.98 Hz), 5.13 (1H, br s), 4.57 (2H, br s).
Quantity
6.75 mmol
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Yield
42%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[C:9]([NH:10][C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)=[CH:8][CH:7]=[CH:6][N:5]=1)([O-])=O>CCOC(C)=O>[C:11]1([NH:10][C:9]2[C:4]([NH2:1])=[N:5][CH:6]=[CH:7][CH:8]=2)[CH:12]=[CH:13][CH:14]=[CH:15][CH:16]=1

Inputs

Step One
Name
Quantity
6.75 mmol
Type
reactant
Smiles
[N+](=O)([O-])C1=NC=CC=C1NC1=CC=CC=C1
Name
Quantity
40 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at RT under a hydrogen atmosphere for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was degassed with a stream of nitrogen
ADDITION
Type
ADDITION
Details
to addition of 10% Pd/C (200 mg)
FILTRATION
Type
FILTRATION
Details
The suspension was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified by column chromatography (Si—PCC, gradient 0-10% MeOH in DCM)

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
C1(=CC=CC=C1)NC=1C(=NC=CC1)N
Measurements
Type Value Analysis
AMOUNT: MASS 520 mg
YIELD: PERCENTYIELD 42%
YIELD: CALCULATEDPERCENTYIELD 41.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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